4-[(3-Bromobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
Description
4-[(3-Bromobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 3-bromobenzylthio group at position 4 and a 2-methylphenyl group at position 2. Its structure combines a sulfur-containing thioether linkage and a brominated aromatic moiety, which may enhance lipophilicity and influence binding interactions in biological systems .
Properties
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3S/c1-14-5-2-3-8-17(14)18-12-19-20(22-9-10-24(19)23-18)25-13-15-6-4-7-16(21)11-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQHUEKNJVZSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
The compound interacts with AchE, affecting its activity. This interaction can lead to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound’s action affects the routine metabolic pathways of cells, leading to an increase in free radicals and reactive oxygen species (ROS). This increase can negatively affect different cellular components .
Result of Action
The compound’s action results in an increase in malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury. This increase is associated with oxidative stress .
Biological Activity
4-[(3-Bromobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C17H12BrN3S
- Molecular Weight : 410.33 g/mol
The structure includes a bromobenzylthio group and a methylphenyl group attached to a pyrazolo[1,5-a]pyrazine core, which contributes to its unique chemical properties and biological activities.
Enzyme Inhibition
One of the primary biological activities of this compound is its inhibition of acetylcholinesterase (AChE), an enzyme crucial for hydrolyzing acetylcholine in the cholinergic nervous system. The inhibition of AChE can lead to increased levels of acetylcholine, resulting in significant behavioral changes and motor function impairments.
Oxidative Stress Induction
Research indicates that this compound may induce oxidative stress by increasing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), suggesting potential cytotoxic effects on cells. The elevation of these markers indicates a disruption in cellular homeostasis, which could lead to apoptosis or necrosis in affected cells.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound binds to the active site of AChE, inhibiting its function.
- Oxidative Pathways : By increasing ROS levels, it may activate stress response pathways that lead to cell death.
- Potential Anticancer Activity : Similar compounds have shown promise in cancer therapy by modulating apoptosis pathways through caspase activation and suppression of oncogenic factors like NF-κB .
Case Studies
Several studies have highlighted the biological activity of pyrazolo derivatives, including this compound:
- Anticancer Activity : In vitro studies have demonstrated that pyrazolo derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound showed stronger cytotoxicity than standard chemotherapeutics like cisplatin in breast cancer models (MCF-7 and MDA-MB-231) .
- Antimicrobial Properties : Some derivatives have been evaluated for antimicrobial activity against pathogens such as Staphylococcus aureus, showing significant inhibition zones and minimum inhibitory concentrations (MICs) .
Comparative Analysis
The following table summarizes the biological activities and properties of related compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine | Antifungal, enzyme inhibition | Thienyl group enhances antifungal activity |
| 4-[(3-Bromobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine | Varying enzyme inhibition profiles | Dimethylphenyl group alters enzyme interaction |
Comparison with Similar Compounds
Key Observations:
Steric Effects : The 3-bromobenzylthio group introduces steric bulk compared to simpler benzylthio substituents, possibly affecting binding pocket interactions.
Synthetic Complexity: Brominated derivatives require specialized reagents (e.g., bromoethylamine in ) or post-synthetic modifications, which may lower yields compared to non-halogenated analogs .
Yield Comparison :
- Non-brominated analogs (e.g., ) are synthesized in higher yields (>70%) due to fewer steric and electronic challenges.
- Brominated derivatives (e.g., ) often exhibit lower yields (trace to moderate) due to side reactions (e.g., debromination or competing substitutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
